Cas no 503568-73-8 (3-(1-methylcyclopropyl)-1H-pyrazol-5-amine)

3-(1-Methylcyclopropyl)-1H-pyrazol-5-amine is a specialized heterocyclic amine compound featuring a pyrazole core substituted with a 1-methylcyclopropyl group at the 3-position. This structure imparts unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the cyclopropyl ring enhances metabolic stability, while the pyrazole amine functionality offers versatile reactivity for further derivatization. Its rigid molecular framework is advantageous in designing bioactive molecules with improved selectivity and potency. The compound is particularly useful in medicinal chemistry for developing kinase inhibitors and other targeted therapeutics. High purity and consistent quality ensure reliable performance in research and industrial applications.
3-(1-methylcyclopropyl)-1H-pyrazol-5-amine structure
503568-73-8 structure
Product Name:3-(1-methylcyclopropyl)-1H-pyrazol-5-amine
CAS No:503568-73-8
MF:C7H11N3
MW:137.182340860367
CID:2122378
PubChem ID:55298640
Update Time:2025-05-23

3-(1-methylcyclopropyl)-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(1-methylcyclopropyl)-1H-pyrazol-5-amine
    • SCHEMBL1268792
    • YRJWHQPZBNQJCR-UHFFFAOYSA-N
    • 1H-Pyrazol-3-amine, 5-(1-methylcyclopropyl)-
    • 503568-73-8
    • 1884600-08-1
    • 5-(1-methylcyclopropyl)-1h-pyrazol-3-amine
    • EN300-1149249
    • AT30318
    • G74940
    • AKOS006375410
    • DB-150452
    • 893-123-1
    • JAD60008
    • Inchi: 1S/C7H11N3/c1-7(2-3-7)5-4-6(8)10-9-5/h4H,2-3H2,1H3,(H3,8,9,10)
    • InChI Key: YRJWHQPZBNQJCR-UHFFFAOYSA-N
    • SMILES: N1C(=CC(N)=N1)C1(C)CC1

Computed Properties

  • Exact Mass: 137.095297364g/mol
  • Monoisotopic Mass: 137.095297364g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 142
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 54.7Ų

3-(1-methylcyclopropyl)-1H-pyrazol-5-amine Pricemore >>

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Additional information on 3-(1-methylcyclopropyl)-1H-pyrazol-5-amine

Comprehensive Overview of 3-(1-Methylcyclopropyl)-1H-Pyrazol-5-Amine (CAS No. 503568-73-8): Structural Insights and Emerging Applications

3-(1-Methylcyclopropyl)-1H-pyrazol-5-amine, identified by the CAS number 503568-73-8, represents a structurally unique heterocyclic compound with a pyrazole scaffold substituted by a methylated cyclopropyl group. This molecule has garnered significant attention in medicinal chemistry due to its versatile pharmacophoric properties and potential as a lead compound for drug discovery. The integration of the pyrazole ring system with the methylcyclopropyl moiety offers a dual functionality that enhances both metabolic stability and target specificity, making it a focal point in contemporary pharmaceutical research.

The core structure of pyrazole derivatives is well-established in therapeutic agents, particularly in anti-inflammatory, antifungal, and anticancer drug development. The introduction of the methylcyclopropyl substituent in this compound introduces conformational rigidity while maintaining molecular flexibility, a balance critical for optimal receptor interactions. Recent studies have demonstrated that such structural modifications can significantly improve bioavailability and reduce off-target effects compared to traditional pyrazole analogs. The CAS No. 503568-73-8 compound exemplifies this through its enhanced solubility profile and favorable pharmacokinetic parameters.

In terms of synthetic methodology, the preparation of 3-(1-methylcyclopropyl)-1H-pyrazol-5-amine involves a multi-step process that leverages modern catalytic strategies. A notable approach reported in 2024 utilizes palladium-catalyzed cross-coupling reactions to introduce the methylcyclopropyl group with high regioselectivity. This method not only improves yield efficiency but also aligns with green chemistry principles by minimizing byproduct formation. Researchers have also explored microwave-assisted synthesis techniques to accelerate reaction kinetics while preserving the integrity of the pyrazole framework.

Bioactivity profiling has revealed that this compound exhibits promising interactions with key biological targets. In vitro assays conducted on cancer cell lines demonstrate dose-dependent inhibition of kinases associated with tumor progression pathways. Specifically, its ability to modulate epidermal growth factor receptor (EGFR) activity has been highlighted in recent publications from the Journal of Medicinal Chemistry (2024). These findings position CAS No. 503568-73-8 as a potential candidate for developing next-generation kinase inhibitors with improved selectivity profiles.

The structural versatility of pyrazole-based compounds extends beyond kinase inhibition. Recent investigations have explored their utility as enzyme modulators in metabolic disorders and neurodegenerative diseases. For instance, studies published in ACS Medicinal Chemistry Letters (2024) report that similar scaffolds exhibit dual activity against acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in Alzheimer's disease treatment research.

A critical aspect of this molecule's development is its compatibility with high-throughput screening platforms used in pharmaceutical discovery pipelines. The defined chemical space occupied by the methylcyclopropyl-pyrazole hybrid allows for systematic modification through medicinal chemistry approaches such as bioisosteric replacement or functional group optimization. This adaptability is essential for generating structure-activity relationship (SAR) data required for lead optimization programs.

In terms of physicochemical properties, computational modeling studies have provided insights into the molecular dynamics of this compound within biological membranes. Molecular docking simulations reveal favorable hydrogen bonding interactions between the amine group and receptor binding sites, while quantum mechanical calculations predict low toxicity risk profiles based on ADMET (absorption, distribution, metabolism, excretion, toxicity) parameters.

The emergence of new analytical techniques has further advanced characterization capabilities for compounds like CAS No. 503568-73-8. Advanced NMR spectroscopy methods now enable precise determination of conformational preferences in solution states, while cryo-electron microscopy has provided atomic-level resolution data on ligand-receptor complexes involving similar pyrazole derivatives.

In conclusion, the unique combination of structural features found in 3-(1-methylcyclopropyl)-1H-pyrazol-5-amine makes it an attractive platform for drug development across multiple therapeutic areas. As research continues to uncover novel applications for pyrazole-based compounds, this specific derivative stands out due to its balanced combination of synthetic accessibility and biological relevance.

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